molecular formula C22H22ClN3O2S B2562183 4-butoxy-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 361168-84-5

4-butoxy-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No.: B2562183
CAS No.: 361168-84-5
M. Wt: 427.95
InChI Key: BGGOMOBCKCDBQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a thienopyrazole-benzamide hybrid characterized by a 4-chlorophenyl substituent on the pyrazole ring and a 4-butoxybenzamide moiety. The butoxy chain likely enhances lipophilicity, influencing bioavailability and membrane permeability compared to shorter alkoxy analogs. Crystallographic studies for similar compounds often employ tools like SHELX for structure refinement , while computational analyses (e.g., Multiwfn) aid in understanding electronic properties .

Properties

IUPAC Name

4-butoxy-N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN3O2S/c1-2-3-12-28-18-10-4-15(5-11-18)22(27)24-21-19-13-29-14-20(19)25-26(21)17-8-6-16(23)7-9-17/h4-11H,2-3,12-14H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGGOMOBCKCDBQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Modifications and Their Implications

The target compound’s analogs differ primarily in substituents on the phenyl ring (position 4) and the benzamide group. These modifications critically affect electronic properties, solubility, and bioactivity. Below is a comparative analysis:

Compound Name Substituent (R1: Pyrazole Ring) Benzamide Substituent (R2) Molecular Weight (g/mol) Notable Properties
4-butoxy-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide (Target) 4-chlorophenyl 4-butoxy ~469.9 Moderate lipophilicity (logP ~3.5); potential for balanced solubility and activity
4-butoxy-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide 4-nitrophenyl 4-butoxy ~480.9 Higher electron-withdrawing effect; may enhance binding to redox-sensitive targets
4-bromo-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide 4-methylphenyl 4-bromo ~484.3 Increased steric bulk; bromine may improve halogen bonding in target interactions

Electronic and Steric Effects

  • Chlorine vs.
  • Butoxy vs. Bromine : The butoxy chain (Target) enhances lipophilicity compared to the brominated analog , which may favor membrane penetration but reduce aqueous solubility.

Research Findings and Computational Insights

  • Solubility : The Target’s butoxy group likely confers a logP value ~3.5, intermediate between the nitro analog (logP ~2.8) and brominated compound (logP ~4.1), as inferred from Multiwfn-based solubility predictions .
  • Crystallography : SHELX-refined structures of similar compounds reveal that bulky substituents (e.g., bromine ) can induce lattice strain, affecting crystal packing and stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.